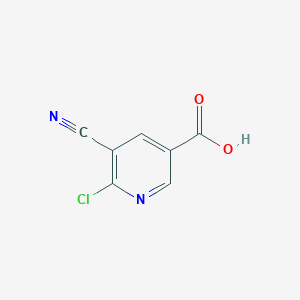

6-Chloro-5-cyanonicotinic Acid

Description

Significance of Pyridine (B92270) Carboxylic Acids as Heterocyclic Scaffolds

Pyridine carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. nih.govdovepress.com Their inherent structural features, including the nitrogen atom in the aromatic ring, allow for a variety of interactions with biological targets. The pyridine ring can participate in π-π stacking and hydrogen bonding, which can enhance the binding affinity of a molecule to a receptor or enzyme. nih.gov The carboxylic acid group provides an additional point for interaction, often acting as a key binding motif or a site for further chemical modification.

The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have been instrumental in the development of drugs for a multitude of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. nih.govdovepress.com The versatility of the pyridine carboxylic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy. The ability to easily introduce various substituents onto the pyridine ring enables chemists to create vast libraries of compounds for screening and lead optimization. nih.gov

Overview of Halogenated and Cyano-Substituted Pyridine Systems in Organic Synthesis

The introduction of halogen atoms and cyano groups onto the pyridine ring dramatically expands the synthetic utility of these systems. Halogenated pyridines are valuable intermediates in a wide range of organic reactions, particularly in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. eurekalert.orgnih.gov These reactions are fundamental to the construction of complex molecular architectures found in many pharmaceuticals and agrochemicals. nih.gov The position and nature of the halogen atom can influence the reactivity of the pyridine ring, providing a handle for regioselective modifications. chemrxiv.org

Cyano-substituted pyridines are also highly versatile building blocks. The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and the reactivity of other functional groups present in the molecule. ekb.eg The cyano group itself can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, further increasing the molecular diversity that can be achieved. sorbonne-universite.fr In materials science, cyano-substituted pyridine derivatives have been explored for their applications in organic light-emitting devices (OLEDs) and photovoltaic devices due to their electronic and photophysical properties. rsc.orgrsc.org

Research Landscape and Emerging Applications of 6-Chloro-5-cyanonicotinic Acid

This compound is a trifunctional molecule that incorporates a carboxylic acid, a chloro group, and a cyano group on a pyridine framework. This unique combination of functional groups makes it a highly valuable building block in several areas of chemical research. vulcanchem.com The presence of multiple reactive sites allows for a stepwise and selective modification of the molecule, enabling the synthesis of complex and highly functionalized target compounds.

In medicinal chemistry, this compound has been utilized as a starting material for the synthesis of biologically active compounds. For instance, it has been used in the design and synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, which have shown potential as antitumor agents. researchgate.netsioc-journal.cn The structural motif of this compound is also found in precursors to agrochemicals. jubilantingrevia.com

The research landscape for this compound is expanding as chemists continue to explore its synthetic potential. Its utility as a versatile scaffold for the construction of novel heterocyclic systems ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1206969-20-1 |

| Molecular Formula | C7H3ClN2O2 |

| Molecular Weight | 182.57 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in water (2 mg/ml at 20°C), ethanol, methanol (B129727), DMSO. Slightly soluble in chloroform. fishersci.pt |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVFAWOSLIAOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704835 | |

| Record name | 6-Chloro-5-cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-20-1 | |

| Record name | 6-Chloro-5-cyano-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 5 Cyanonicotinic Acid

Established Synthetic Pathways and Precursors to 6-Chloro-5-cyanonicotinic Acid

The traditional synthesis of this compound often involves multi-step processes originating from readily available pyridine (B92270) derivatives. These pathways focus on the sequential introduction of the chloro, cyano, and carboxylic acid functionalities onto the pyridine ring.

Chlorination Reactions of Nicotinic Acid Analogues

One established route to a key precursor, 6-chloronicotinic acid, involves the chlorination of nicotinic acid analogues. A common starting material is 6-hydroxynicotinic acid, which can be prepared through various methods, including the cyclization and ammonification of DL-malic acid. google.com The subsequent chlorination of 6-hydroxynicotinic acid yields 6-chloronicotinic acid. google.com The reaction conditions for this transformation are crucial to achieve high yield and purity.

Another approach starts from isocinchomeronic acid-N-oxide. The reaction with acetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane (B109758) at low temperatures (0° to 5°C) has been reported to produce 6-chloronicotinic acid with a yield of 53.8%. prepchem.com

The introduction of the cyano group at the 5-position of 6-chloronicotinic acid is a critical subsequent step. While direct cyanation of 6-chloronicotinic acid is not extensively documented, the Sandmeyer reaction offers a plausible and widely used method for introducing a cyano group to an aromatic ring. wikipedia.orgorganic-chemistry.org This would involve the conversion of a 5-amino-6-chloronicotinic acid intermediate to a diazonium salt, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. wikipedia.orgyork.ac.ukrsc.org

| Starting Material | Reagents | Product | Yield |

| 6-Hydroxynicotinic Acid | Chlorinating Agent | 6-Chloronicotinic Acid | High |

| Isocinchomeronic acid-N-oxide | Ac2O, Et3N, CH2Cl2 | 6-Chloronicotinic Acid | 53.8% |

| 5-Amino-6-chloronicotinic acid | 1. NaNO2, HCl2. CuCN | This compound | - |

Multi-Step Synthesis from Substituted Pyridines

A versatile approach to this compound involves the strategic functionalization of substituted pyridines. This method allows for the stepwise introduction of the required substituents, offering control over the final product's structure. A potential pathway could start from a readily available substituted pyridine and involve a series of reactions, including chlorination, cyanation, and oxidation.

| Precursor | Key Transformation Steps |

| Substituted Pyridine (e.g., with methyl and leaving groups) | 1. Cyanation2. Chlorination3. Oxidation |

Preparative Strategies from 2-chloro-5-methylpyridine (B98176)

A well-documented and practical route utilizes 2-chloro-5-methylpyridine as the starting material. This compound can be synthesized through the chlorination of 3-methylpyridine. scispace.com The methyl group of 2-chloro-5-methylpyridine can then be oxidized to a carboxylic acid to yield 6-chloronicotinic acid. A reported method for this oxidation involves reacting 2-chloro-5-methylpyridine with oxygen in the presence of a cobalt acetate (B1210297) catalyst in chlorobenzene (B131634) at 80°C, achieving a yield of 79.7%. chemicalbook.com

The subsequent conversion of 6-chloronicotinic acid to this compound would again likely proceed through the introduction of a cyano group at the 5-position, potentially via a Sandmeyer reaction on a 5-amino derivative as previously described.

| Starting Material | Reagents | Intermediate | Intermediate Yield | Final Product |

| 2-chloro-5-methylpyridine | O2, Cobalt acetate, Chlorobenzene | 6-Chloronicotinic acid | 79.7% | This compound |

Novel Synthetic Approaches and Route Optimization in this compound Production

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of pyridine carboxylic acids, including this compound. These novel approaches aim to reduce the number of synthetic steps, minimize waste, and utilize safer reagents.

Catalytic Oxidation Methods for Pyridine Carboxylic Acids

Catalytic oxidation methods offer a promising alternative to traditional stoichiometric oxidants, which often generate significant waste. The use of catalysts allows for milder reaction conditions and higher selectivity. For the oxidation of the methyl group in precursors like 2-chloro-5-methylpyridine, various catalytic systems are being explored.

The use of molecular oxygen as the primary oxidant in the presence of transition metal catalysts, such as cobalt acetate, is a significant advancement. chemicalbook.com This method is more atom-economical and environmentally benign compared to processes that use heavy metal oxidants. Further research in this area is focused on developing more active and robust catalysts that can operate under even milder conditions and with higher efficiency.

Environmentally Benign Synthetic Protocols and Waste Minimization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This includes the development of one-pot synthesis and multi-component reactions to reduce the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. researchgate.net

For instance, the development of eco-friendly synthesis of cyanopyridine derivatives using multi-component reactions catalyzed by reusable catalysts is an active area of research. researchgate.net These methods often utilize safer solvents or even solvent-free conditions, further enhancing their green credentials.

The use of enzymatic or biocatalytic methods for specific transformations is another promising avenue for waste minimization. While not yet specifically reported for this compound, biocatalysis is being explored for the synthesis of related pyridine carboxylic acids, offering high selectivity and mild reaction conditions. The hydrolytic dechlorination of 6-chloronicotinic acid to 6-hydroxynicotinic acid by a bacterial strain has been demonstrated, showcasing the potential of biological systems in these synthetic pathways. nih.gov

Modern Industrial Synthesis Methodologies

While specific industrial-scale synthesis routes for this compound are not extensively detailed in publicly available literature, modern industrial methodologies can be inferred from the production of structurally similar and precursor compounds. The industrial synthesis of related chloronicotinic acids often prioritizes cost-effective raw materials, process safety, high yields, and minimal environmental impact.

One such scalable approach involves the synthesis of 6-chloronicotinic acid. A method has been developed that starts with the low-cost raw material DL-malic acid. This process proceeds through a cyclization reaction and an ammonification reaction to produce 6-hydroxynicotinic acid. This intermediate is then subjected to a chlorination reaction to yield 6-chloronicotinic acid. This pathway is noted for its simple reaction conditions, ease of operation, and reduced environmental pollution, making it suitable for industrialization.

Another key precursor, 2-chloro-3-cyanopyridine (B134404), is synthesized on an industrial scale from 3-cyanopyridine (B1664610). A common route involves the N-oxidation of 3-cyanopyridine, followed by chlorination. Modern improvements to this process focus on safer and more environmentally friendly reagents. For instance, instead of traditional chlorinating agents like phosphorus oxychloride which can produce significant waste, newer methods employ bis(trichloromethyl)carbonate. google.com This reagent is considered safer and its use can avoid the generation of highly polluting waste streams containing sulfur dioxide or phosphorus. google.com The reaction is typically carried out in an organic solvent in the presence of an organic base. google.com Such processes are designed to be high-yield and suitable for large-scale production. google.com

These examples of producing key intermediates highlight the industrial focus on green chemistry principles, process optimization, and cost efficiency, which would be paramount in the large-scale synthesis of this compound.

Synthesis of Related Chloro- and Cyano-Nicotinic Acid Intermediates

The synthesis of various chloro- and cyano-nicotinic acid intermediates is crucial for accessing the target molecule and its analogues. A variety of methods have been developed, starting from different precursors.

Synthesis of 2-Chloro-3-cyanopyridine: This intermediate is a vital building block. A prominent synthetic route begins with 3-cyanopyridine, which is first oxidized to 3-cyanopyridine N-oxide. The N-oxide is then chlorinated to yield 2-chloro-3-cyanopyridine.

Method 1: Using Phosphorus Oxychloride (POCl₃): A traditional and effective method involves reacting 3-cyanopyridine N-oxide with phosphorus oxychloride. By controlling the pH of the chlorination system, 2-chloro-3-cyanopyridine can be prepared with high selectivity and yield under mild conditions. patsnap.com

Method 2: Using Bis(trichloromethyl)carbonate: To improve safety and reduce environmental impact, bis(trichloromethyl)carbonate can be used as the chlorinating agent. In this process, 3-cyanopyridine N-oxide is dissolved in an organic solvent with the chlorinating agent, and an organic base is added to facilitate the reaction. google.com This method avoids the use of more hazardous reagents and minimizes waste production. google.com

| Method | Starting Material | Chlorinating Agent | Key Conditions | Advantages |

|---|---|---|---|---|

| Method 1 | 3-Cyanopyridine N-oxide | Phosphorus Oxychloride (POCl₃) | Controlled pH (9.5-10.5) with organic alkali patsnap.com | High selectivity and yield patsnap.com |

| Method 2 | 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate | Reaction in an organic solvent with an organic base, 30-75°C google.com | Safer reagent, less pollution, simple process google.com |

Synthesis of 6-Hydroxynicotinic Acid: This compound serves as a precursor to 6-chloronicotinic acid. A well-established laboratory and potentially scalable synthesis starts from coumalic acid.

Esterification: Coumalic acid is reacted with methanol (B129727) in the presence of concentrated sulfuric acid to form methyl coumalate. orgsyn.orghktechnical.com

Ammonolysis and Rearrangement: The crude methyl coumalate is then treated with ammonium (B1175870) hydroxide (B78521), followed by heating in a strong sodium hydroxide solution. orgsyn.orghktechnical.com

Acidification: The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate 6-hydroxynicotinic acid as a bright yellow crystalline solid. hktechnical.com

Synthesis of 2-Chloronicotinic Acid: Multiple pathways exist for the synthesis of 2-chloronicotinic acid.

From Nicotinic Acid: A common approach is the N-oxidation of nicotinic acid using an oxidizing agent like hydrogen peroxide, followed by chlorination of the resulting N-oxide with a reagent such as phosphorus oxychloride. oriprobe.com

From 2-Chloro-3-methylpyridine (B94477): This method involves the direct oxidation of the methyl group of 2-chloro-3-methylpyridine to a carboxylic acid. Modern variations use green oxidants like ozone in the presence of a catalyst, which aligns with the principles of sustainable chemistry. google.com

Academic Methods for Purification and Isolation of Synthesized this compound

The purification and isolation of the final product are critical steps to ensure high purity, which is essential for subsequent applications. Standard academic and laboratory-scale purification for crystalline organic acids like this compound and its relatives primarily relies on recrystallization, often supplemented by decolorization and washing steps.

A detailed purification process for the closely related 6-chloronicotinic acid provides a representative example of the techniques employed. This method is designed to elevate the purity of the crude product to over 99.5%.

The typical purification procedure involves the following steps:

Dissolution: The crude product is dissolved in a suitable solvent, such as methanol. The amount of solvent is typically 5-6 times the mass of the crude material.

Decolorization: Activated carbon is added to the solution to adsorb colored impurities.

Heating: The mixture is heated to reflux (e.g., 50-60°C for methanol) for a period of 4-6 hours to ensure complete dissolution and effective decolorization.

Hot Filtration: The hot solution is filtered, typically by suction filtration, to remove the activated carbon and any other insoluble impurities.

Crystallization: The clear filtrate is then allowed to cool slowly over an extended period (e.g., 20-24 hours). As the temperature decreases, the solubility of the product drops, leading to the formation of crystals.

Isolation and Washing: The crystallized product is collected by filtration. The resulting filter cake is washed 1-2 times with a small amount of cold solvent (e.g., absolute methanol at 0-4°C) to remove any remaining soluble impurities from the crystal surfaces.

Drying: Finally, the purified product is dried under vacuum to remove all traces of the solvent.

This systematic approach of dissolution, decolorization, crystallization, and washing is a highly effective method for obtaining high-purity crystalline pyridine carboxylic acids in a laboratory setting. google.comorgsyn.org

| Step | Procedure | Purpose | Typical Parameters |

|---|---|---|---|

| 1 | Dissolution | Dissolve crude product in a suitable solvent. | Methanol (5-6x mass of crude) |

| 2 | Decolorization | Add activated carbon to the solution. | Adsorb colored impurities. |

| 3 | Reflux | Heat the mixture to reflux. | 50-60°C for 4-6 hours. |

| 4 | Hot Filtration | Filter the hot solution to remove solids. | Removes activated carbon and insolubles. |

| 5 | Crystallization | Allow the filtrate to cool slowly. | Cooling over 20-24 hours. |

| 6 | Washing | Wash the collected crystals with cold solvent. | Cold methanol (0-4°C), 1-2 times. |

| 7 | Drying | Dry the final product under vacuum. | Removes residual solvent. |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 5 Cyanonicotinic Acid

Nucleophilic Aromatic Substitution Reactions of the Chloro Substituent

The pyridine (B92270) ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of 6-chloro-5-cyanonicotinic acid, the presence of both a cyano group and a carboxylic acid group significantly activates the chloro substituent at the 6-position towards displacement by nucleophiles.

Mechanisms and Scope of Displacement Reactions

The mechanism of nucleophilic aromatic substitution on this compound is anticipated to proceed via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and is further stabilized by the electron-withdrawing cyano and carboxyl groups. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The scope of nucleophiles that can displace the chloro group is broad and includes a variety of amines, alkoxides, and thiolates. Reactions with primary and secondary amines would yield the corresponding 6-amino-5-cyanonicotinic acid derivatives. Alkoxides, such as sodium methoxide or ethoxide, would produce 6-alkoxy-5-cyanonicotinic acids. Similarly, reaction with thiolates would result in the formation of 6-(thioether)-5-cyanonicotinic acids. The reactivity of the nucleophile plays a crucial role, with more nucleophilic species generally leading to faster reaction rates.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chloro-pyridines

| Nucleophile | Product Type | Reference Compound Example |

|---|---|---|

| Primary Amines | 6-Aminopyridine Derivatives | Reaction of 2-chloropyridines with various amines |

| Secondary Amines | 6-(Dialkylamino)pyridine Derivatives | Displacement of chlorine in 2-chloropyridines |

| Alkoxides | 6-Alkoxypyridine Derivatives | Reaction of 2-chloropyridines with sodium methoxide |

| Thiolates | 6-(Thioether)pyridine Derivatives | Substitution with thiophenol on activated chloropyridines |

Regioselectivity in Halogenated Pyridine Systems

In halogenated pyridine systems, the regioselectivity of nucleophilic attack is governed by the position of the halogen and the nature and position of other substituents on the ring. For this compound, the chloro group is at a position analogous to the 2-position of a simple pyridine ring. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

The presence of the electron-withdrawing cyano and carboxylic acid groups at the 5- and 3-positions, respectively, further activates the 6-position (an ortho/para-like position relative to the ring nitrogen's activating effect for nucleophilic attack) for nucleophilic displacement. The inductive and resonance effects of these groups enhance the electrophilicity of the carbon atom attached to the chlorine, making it the primary site for nucleophilic attack. Substitution at other positions is significantly less favored due to the lack of sufficient activation and stabilization of the intermediate.

Chemical Transformations of the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of important derivatives.

Hydrolysis to Carboxylic Acids

The cyano group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. In the context of this compound, this would lead to the formation of 6-chloropyridine-3,5-dicarboxylic acid. The reaction typically requires heating and the use of strong acids (e.g., sulfuric acid, hydrochloric acid) or bases (e.g., sodium hydroxide). The ease of hydrolysis can be influenced by the electronic nature of the pyridine ring.

Table 2: General Conditions for Nitrile Hydrolysis

| Reagents | Intermediate Product | Final Product |

|---|---|---|

| H₂SO₄, H₂O, Δ | Carboxamide | Carboxylic Acid |

| NaOH, H₂O, Δ | Carboxamide | Carboxylate Salt |

Reduction to Aminomethyl Groups

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst), and sodium borohydride in the presence of a cobalt catalyst. The reduction of the cyano group in this compound would yield 6-chloro-5-(aminomethyl)nicotinic acid. Care must be taken in choosing the reducing agent and reaction conditions to avoid reduction of the carboxylic acid group or the pyridine ring.

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reducing Agent | Typical Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure, various solvents (e.g., ethanol, methanol) |

| Sodium Borohydride/Cobalt(II) chloride | Methanol (B129727) or ethanol |

Nitrile-Aminothiol Bioorthogonal Reactions

The electron-deficient nature of the cyano group in this compound makes it a potential candidate for bioorthogonal ligation reactions with 1,2-aminothiols. This type of reaction, often referred to as a "click" reaction, proceeds through the formation of a stable thiazoline ring. The reaction is typically fast and highly selective, occurring under mild, biocompatible conditions. The electron-withdrawing substituents on the pyridine ring would enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack by the thiol group of the aminothiol, followed by intramolecular cyclization of the resulting intermediate. This strategy could be employed for the site-specific labeling of biomolecules containing an N-terminal cysteine residue.

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established synthetic protocols.

Esterification for Prodrug Development and Synthetic Intermediates

Esterification of the carboxylic acid group is a common strategy to modify the physicochemical properties of a molecule. This reaction can be employed to create prodrugs, which are inactive or less active derivatives that are converted to the active drug form within the body. By converting the carboxylic acid to an ester, it is possible to enhance properties such as lipophilicity, which can improve membrane permeability and bioavailability. This approach is also used to protect the carboxylic acid group during subsequent reaction steps, with the ester later being hydrolyzed to restore the original functionality.

The general reaction for esterification involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent to facilitate the reaction.

Table 1: Potential Ester Prodrug Modifications of this compound

| Ester Type | Potential Advantage |

|---|---|

| Alkyl Esters (e.g., Ethyl, Propyl) | Increased lipophilicity, potential for sustained release |

| Amino Acid Esters | Targeting amino acid transporters for improved absorption |

Amidation Reactions and Formation of Pyridinecarboxamide Derivatives

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This amidation reaction is fundamental in organic synthesis and is frequently used in the pharmaceutical industry to create stable, biologically active molecules. The resulting pyridinecarboxamide derivatives are a significant class of compounds in medicinal chemistry.

The formation of the amide bond typically requires the activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive species, such as an acid chloride, or by using a variety of coupling reagents that facilitate the condensation between the carboxylic acid and the amine. Common coupling agents include carbodiimides and various phosphonium or uronium salts.

Acylation Reactions with Amines

Acylation of amines using this compound is a key step in the synthesis of more complex heterocyclic systems. In this reaction, the carboxylic acid acts as an acylating agent, forming an amide linkage with a primary or secondary amine. This transformation is often the initial step in a multi-step sequence leading to fused ring systems. For instance, the acylation of various amines with this compound has been utilized as a foundational step for the subsequent synthesis of pyridopyrimidine derivatives. researchgate.net The reaction conditions for such acylations are typically managed to ensure high yields, paving the way for efficient ring-closure reactions. researchgate.net

Cyclization and Ring-Closure Reactions Utilizing this compound as a Starting Material

The strategic placement of the chloro, cyano, and carboxylic acid-derived functional groups on the pyridine ring of this compound makes it an excellent precursor for intramolecular and intermolecular cyclization reactions. These reactions lead to the formation of fused heterocyclic scaffolds, which are of significant interest in drug discovery.

Synthesis of 2,4-Diaminoquinazoline Derivatives

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry. The synthesis of these derivatives often starts from precursors containing a cyano group adjacent to a reactive functional group on an aromatic ring. While research specifically detailing the conversion of this compound into quinazolines is not prominently available in the cited literature, a common synthetic strategy for quinazolines involves using substituted 2-aminobenzonitriles or related benzoic acids. For example, studies have shown the synthesis of 2,4-diaminoquinazolines starting from 3-cyano-4-fluorobenzoic acid, which undergoes acylation and subsequent ring-closure to yield the quinazoline (B50416) core. researchgate.net This general strategy highlights the utility of cyano-substituted aromatic carboxylic acids as precursors for such heterocyclic systems.

Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives

The synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines has been successfully achieved using this compound as a key starting material. researchgate.net This class of compounds is known for a range of biological activities. The synthetic pathway involves a two-step process:

Acylation: this compound is first reacted with an appropriate amine to form an amide intermediate.

Ring-Closure: The resulting intermediate undergoes a cyclization reaction to form the fused diaminopyrido[2,3-d]pyrimidine ring system.

Formation of Other Condensed Pyridine Systems

The 2-chloro-3-cyanopyridine (B134404) core of this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These condensed systems are of significant interest due to their presence in biologically active molecules. nih.govekb.eg A primary synthetic route is the Gewald reaction, a multicomponent reaction that assembles the thiophene ring onto an existing scaffold. wikipedia.orgorganic-chemistry.org

The general strategy involves the reaction of a 2-chloronicotinonitrile derivative with a sulfur source and a compound containing an active methylene group. researchgate.net For instance, the reaction of 2-chloro-3-cyanopyridine derivatives with α-mercapto ketones or esters in the presence of a base leads to the formation of an intermediate S-alkylated nitrile, which subsequently undergoes intramolecular cyclization to yield the 3-aminothieno[2,3-b]pyridine system. researchgate.netnih.gov This cyclization is a Thorpe-Ziegler type reaction, driven by the formation of a stable aromatic ring.

The versatility of the Gewald reaction and related cyclizations allows for the introduction of diverse substituents onto the newly formed thiophene ring, depending on the choice of the active methylene compound. nih.govnih.gov The resulting 3-aminothieno[2,3-b]pyridines can be further modified, for example, through reactions of the amino group, to create even more complex polycyclic systems. nih.gov

| Reactant A (Pyridine Core) | Reactant B (Thiophene Precursor) | Base/Catalyst | Resulting Condensed System |

|---|---|---|---|

| This compound derivative | Ethyl Mercaptoacetate | Potassium Hydroxide (B78521) | Ethyl 3-amino-5-carboxypyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate |

| 6-Chloro-5-cyanonicotinonitrile | Mercaptoacetone | Piperidine | 1-(3-Amino-5-cyanothieno[2,3-b]pyridin-2-yl)ethan-1-one |

| 6-Chloro-5-cyanonicotinonitrile | Malononitrile | Sodium Ethoxide | 3-Amino-5-cyanothieno[2,3-b]pyridine-2-carbonitrile |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C bond formation in modern organic synthesis. For substrates like this compound and its esters, the chlorine atom at the C6 position serves as an excellent handle for these transformations, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups. Palladium-catalyzed reactions are most common, though nickel-based catalysts are also frequently employed, particularly for Kumada couplings. arkat-usa.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. snnu.edu.cn The reaction exhibits excellent functional group tolerance, making it suitable for complex molecules like derivatives of this compound. nih.gov The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

The coupling of an ester of this compound with various aryl or heteroaryl boronic acids proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.govsemanticscholar.org The base, commonly sodium carbonate or potassium carbonate, is crucial for the transmetalation step. wikipedia.org This reaction provides a direct route to 6-aryl-5-cyanonicotinic acid derivatives, which are important intermediates for pharmaceuticals and materials science.

| Substrate | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| Methyl 6-chloro-5-cyanonicotinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 5-cyano-6-phenylnicotinate |

| Ethyl 6-chloro-5-cyanonicotinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Ethyl 5-cyano-6-(4-methoxyphenyl)nicotinate |

| Methyl 6-chloro-5-cyanonicotinate | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Methyl 5-cyano-6-(thiophen-2-yl)nicotinate |

| Ethyl 6-chloro-5-cyanonicotinate | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Ethyl 5-cyano-6-vinylnicotinate |

Stille Coupling and Other Organometallic Reactions

The Stille coupling involves the palladium-catalyzed reaction of an organic halide with an organostannane (organotin) compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.orglibretexts.org The reaction mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

For this compound esters, the Stille coupling provides an effective method for introducing alkyl, alkenyl, aryl, and alkynyl groups at the C6 position. The reaction is typically catalyzed by a palladium complex like Pd(PPh₃)₄. libretexts.org Additives such as copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu Despite the toxicity of organotin compounds, the Stille reaction remains a valuable synthetic tool due to its broad scope. organic-chemistry.org

| Substrate | Organostannane Reagent | Catalyst | Additive | Product |

|---|---|---|---|---|

| Methyl 6-chloro-5-cyanonicotinate | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Methyl 5-cyano-6-phenylnicotinate |

| Ethyl 6-chloro-5-cyanonicotinate | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | Ethyl 5-cyano-6-vinylnicotinate |

| Methyl 6-chloro-5-cyanonicotinate | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | CuI | Methyl 5-cyano-6-ethynylnicotinate |

| Ethyl 6-chloro-5-cyanonicotinate | Trimethyl(thiophen-2-yl)stannane | Pd₂(dba)₃/P(2-furyl)₃ | - | Ethyl 5-cyano-6-(thiophen-2-yl)nicotinate |

Kumada and Hiyama Cross-Coupling Applications

The Kumada and Hiyama couplings are important alternatives to the Suzuki and Stille reactions for forming C-C bonds.

The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org It was the first transition metal-catalyzed cross-coupling reaction to be discovered. organic-chemistry.org The reaction is highly effective for coupling aryl and vinyl halides, including chloropyridines. arkat-usa.orgresearchgate.net A key limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like carboxylic acids) in the substrates. researchgate.net Therefore, the reaction is performed on the ester or nitrile derivatives of the parent acid.

The Hiyama coupling employs an organosilane as the organometallic partner, which is activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. organic-chemistry.orgwikipedia.org Organosilanes are appealing due to their low toxicity, stability, and ease of handling. nih.gov The reaction has been successfully applied to the coupling of chloropyridines with various aryl-, alkenyl-, and alkylsilanes, demonstrating good functional group tolerance. nih.govresearchgate.net

| Reaction Type | Substrate | Organometallic Reagent | Catalyst | Activator/Base | Product |

|---|---|---|---|---|---|

| Kumada | Ethyl 6-chloro-5-cyanonicotinate | Phenylmagnesium bromide | NiCl₂(dppp) | - | Ethyl 5-cyano-6-phenylnicotinate |

| Kumada | 6-Chloro-5-cyanonicotinonitrile | Methylmagnesium chloride | Pd(PPh₃)₄ | - | 6-Methyl-5-cyanonicotinonitrile |

| Hiyama | Methyl 6-chloro-5-cyanonicotinate | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | Methyl 5-cyano-6-phenylnicotinate |

| Hiyama | Ethyl 6-chloro-5-cyanonicotinate | Vinyltrimethoxysilane | PdCl₂(PPh₃)₂ | TBAF | Ethyl 5-cyano-6-vinylnicotinate |

Application As a Versatile Chemical Intermediate in Medicinal Chemistry

Strategic Role in Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process where the quality and versatility of each intermediate are crucial. 6-Chloro-5-cyanonicotinic acid plays a strategic role as a key starting material in the creation of novel APIs.

Importance as a Building Block for Complex API Structures

This compound is a heterocyclic organic compound characterized by a pyridine (B92270) ring substituted with chloro, cyano, and carboxylic acid functional groups. elchemy.com This specific combination of reactive sites makes it an ideal building block for more complex molecules. elchemy.com The presence of these multiple functional groups enables further derivatization, providing a platform for the development of novel compounds with potentially enhanced biological properties. elchemy.com For instance, its ethyl ester form has been utilized in the synthesis of advanced benzamide derivatives designed as inhibitors of ABL1, ABL2, and BCR-ABL1, proteins associated with certain types of cancer. Furthermore, it serves as a starting material for producing 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, a class of compounds investigated for their therapeutic potential. mlunias.comnbinno.com

Flexibility in Customizable Synthesis Routes for Novel Therapies

The distinct functional groups on the this compound molecule offer significant flexibility in designing synthesis routes. This adaptability allows chemists to create a variety of derivatives by selectively targeting a specific group. For example, the carboxylic acid can undergo acylation reactions to form amides, a common linkage in pharmaceutical compounds. mlunias.comnih.gov Concurrently, the chloro and cyano groups are strategically positioned to facilitate ring-closure reactions, leading to the formation of fused heterocyclic systems. This is exemplified in the synthesis of pyrido[2,3-d]pyrimidines, where the pyridine ring of the starting material becomes fused with a new pyrimidine ring, creating a scaffold of significant interest in drug discovery. mlunias.commdpi.commusechem.com

Impact on Drug Purity and Efficacy through Intermediate Quality

The purity of any chemical intermediate is a critical factor in the manufacturing of pharmaceuticals, as it directly influences the quality, safety, and efficacy of the final API. elchemy.comnbinno.com Impurities present in a starting material like this compound can be carried over through subsequent reaction steps, potentially contaminating the final drug product. elchemy.com Such impurities can lead to unwanted side effects, reduce the therapeutic potency of the drug, and create significant challenges in purification. mlunias.commusechem.com Therefore, rigorous quality control and the use of high-purity intermediates are paramount to ensure that the final API meets stringent regulatory standards for safety and effectiveness, delivering the intended therapeutic benefits without compromising patient health. mlunias.commoravek.com

Precursor to Biologically Active Nicotinic Acid Derivatives

The core structure of this compound is a valuable precursor for generating a range of nicotinic acid derivatives that exhibit significant biological activities. Its utility has been particularly noted in the development of agents targeting cancer and viral infections.

Development of Antitumor and Antineoplastic Agents

Research has demonstrated the successful use of this compound in the synthesis of compounds with potent antitumor activity. In one study, the compound was the starting material for a series of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. nbinno.com The antitumor activities of these novel compounds were evaluated in vitro via an MTT assay. Several of the synthesized derivatives exhibited potent anti-proliferative effects against selected human tumor cell lines, with some showing stronger inhibitory activity than the standard anticancer drug 5-fluorouracil against human leukemia (K562) and human liver cancer (HepG2) cells. nbinno.com Additionally, the ethyl ester of this compound is cited in patent literature as an intermediate in the creation of benzamide derivatives that can be used in combination with other antineoplastic compounds to inhibit kinases involved in cancer, such as BCR-ABL1.

Table 1: Antitumor Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives Synthesized from this compound

| Compound ID | Target Cell Line | Activity | Reference |

|---|---|---|---|

| 4c | K562 (Human Leukemia) | More potent than 5-fluorouracil | nbinno.com |

| 4d | K562 (Human Leukemia) | More potent than 5-fluorouracil | nbinno.com |

| 4e | K562 (Human Leukemia) | More potent than 5-fluorouracil | nbinno.com |

| 4f | K562 (Human Leukemia) | More potent than 5-fluorouracil | nbinno.com |

| 4c | HepG2 (Human Liver Cancer) | More potent than 5-fluorouracil | nbinno.com |

| 4d | HepG2 (Human Liver Cancer) | More potent than 5-fluorouracil | nbinno.com |

| 4e | HepG2 (Human Liver Cancer) | More potent than 5-fluorouracil | nbinno.com |

Synthesis of Antiviral Compounds

The molecular scaffolds that can be readily synthesized from this compound are known to be important pharmacophores in the development of antiviral agents. Specifically, the pyrido[2,3-d]pyrimidine core is associated with a wide spectrum of biological activities, including antiviral properties. jocpr.com This scaffold has been investigated for activity against viruses such as the herpes simplex virus (HSV). nih.gov Similarly, the quinazoline (B50416) scaffold, which can also be derived from related precursors, is found in molecules exhibiting a broad range of medicinal activities, including potent antiviral effects against influenza, cytomegalovirus, and rotavirus. mdpi.commdpi.com The utility of this compound as a precursor to these privileged structures highlights its potential in the synthesis of novel antiviral compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| 2,4-diaminopyrido[2,3-d]pyrimidines |

Generation of Compounds with Potential Antimicrobial Activities

This compound is a key precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are recognized for their wide range of biological activities, including antimicrobial properties. orgchemres.org Researchers have utilized this acid to construct the 2,4-diaminopyrido[2,3-d]pyrimidine scaffold through a direct and efficient multi-step synthesis. researchgate.netresearchgate.net

The process involves an initial acylation reaction followed by a ring-closure reaction to yield the fused pyrimidine ring system. researchgate.netresearchgate.netresearchgate.net This synthetic route provides an effective method for producing a library of these derivatives. researchgate.net The resulting pyrido[2,3-d]pyrimidine core is a "privileged structure" in medicinal chemistry, known to be a scaffold for compounds with potential antimicrobial and other therapeutic effects. researchgate.netresearchgate.net

| Starting Material | Reaction Type | Resulting Scaffold | Potential Biological Activity Class |

|---|---|---|---|

| This compound | Acylation and Ring-Closure | 2,4-Diaminopyrido[2,3-d]pyrimidine | Antimicrobial, Antitumor researchgate.netresearchgate.netnih.gov |

Production of Agrochemical Intermediates (excluding agrochemical uses)

The heterocyclic scaffolds derived from this compound are also instrumental in the development of agrochemical intermediates. Fused pyrimidine structures, such as quinazolines and the related pyrido[2,3-d]pyrimidines, are core components in molecules designed for agricultural applications. researchgate.net

For instance, various quinazoline derivatives have been synthesized and evaluated as potential antimicrobial agents for agricultural use, showing efficacy against plant-pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net The synthesis of the foundational pyrido[2,3-d]pyrimidine core from this compound provides a direct pathway to these valuable agrochemical intermediate structures. researchgate.net This allows for the production of core molecules that can be further functionalized to create a range of compounds for agricultural screening.

Contributions to Lead Compound Optimization and Structure-Activity Relationship (SAR) Studies

In drug discovery, this compound and its derivatives are employed as foundational scaffolds for lead compound optimization and the systematic study of structure-activity relationships (SAR). The defined stereochemistry and reactive sites of the molecule allow medicinal chemists to make targeted modifications and evaluate their effects on biological activity.

Design and Synthesis of Analogues for Biological Profiling

The compound serves as an excellent starting point for generating libraries of analogues for biological screening. A prominent example is its use in the synthesis of benzamide derivatives designed as tyrosine kinase inhibitors (e.g., ABL1, ABL2). google.com In this context, the ethyl ester of this compound is first converted into a core intermediate, such as 6-chloro-5-cyano-N-(4-(trifluoromethoxy)phenyl)nicotinamide. google.com

This intermediate becomes a platform for creating a series of analogues. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. For example, reacting the chlorinated intermediate with different amines, such as (R)-3-Pyrrolidinol, generates a library of new compounds. google.com Each analogue can then be profiled for its biological activity, helping to identify candidates with improved potency or other desirable properties. Similarly, a range of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been synthesized from the acid for evaluation of their antitumor activities. researchgate.netresearchgate.net

| Core Intermediate | Reaction | Reactant Example | Resulting Analogue Class |

|---|---|---|---|

| 6-chloro-5-cyano-N-phenylnicotinamide | Nucleophilic Aromatic Substitution | (R)-3-Pyrrolidinol | 6-((R)-3-hydroxypyrrolidin-1-yl)-5-cyanonicotinamides google.com |

Elucidation of Key Structural Motifs for Enhanced Activity

The synthesis of analogue libraries based on the this compound scaffold is crucial for elucidating the key structural features required for biological activity. Through SAR studies, researchers can determine which parts of the molecule are essential for its function.

In the development of kinase inhibitors, the 6-substituted-5-cyanonicotinamide structure, derived from the starting acid, serves as the central pharmacophore. google.com Biological testing of the synthesized analogues reveals that the activity is highly sensitive to the nature of the substituent at the 6-position. By comparing the potency of compounds where the 6-chloro group is replaced by various cyclic amines, researchers can identify the optimal size, shape, and hydrogen-bonding capability for that position. google.com This process demonstrates that the 6-position is a key structural motif for modulating the activity of this class of inhibitors, while the core nicotinamide structure is essential for maintaining the foundational interaction with the biological target.

Biological and Pharmacological Research Endeavors of 6 Chloro 5 Cyanonicotinic Acid Derivatives

Anticancer and Antineoplastic Activity Investigations

The therapeutic potential of heterocyclic compounds, particularly those incorporating chloro and cyano functional groups, has been a significant area of investigation in oncology research. Derivatives structurally related to 6-Chloro-5-cyanonicotinic acid have been synthesized and evaluated for their ability to combat cancer through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of proliferation, and induction of programmed cell death.

A primary method for evaluating the anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit cancer cell growth by 50% (IC₅₀).

Derivatives featuring a chloro-substituted heterocyclic core have demonstrated significant cytotoxic effects. For instance, a series of 6-chloro-7-methyl-5H- nih.govadooq.commdpi.comthiadiazolo[3,2-a]pyrimidin-5-one derivatives were assessed for their anticancer activity against human breast (T-47D) and lung (NCI-H226) cancer cell lines mdpi.com. Similarly, N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent activity against five different cancer cell lines, with IC₅₀ values comparable to the chemotherapy drug paclitaxel nih.gov.

Studies on halogenated benzofuran derivatives have also provided insight into the role of chloro-substituents. One study examined methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which exhibited its most promising activity against the A549 human lung carcinoma cell line. kuickresearch.com In another investigation, a benzimidazole derivative showed potent, dose-dependent cytotoxic action against both A549 and HepG2 (human liver carcinoma) cells, with IC₅₀ values of 15.80 μM and 15.58 μM, respectively nih.gov. These findings highlight the potential of the chloro-substituent in enhancing cytotoxic effects against various cancer cell types mdpi.com.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 (Lung Carcinoma) | 15.80 | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Carcinoma) | 6.3 ± 2.5 | kuickresearch.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver Carcinoma) | 11 ± 3.2 | kuickresearch.com |

| N-substituted 6-chloro-1H-benzimidazole derivatives | Various (5 lines) | 1.84 - 10.28 (µg/mL) | nih.gov |

Beyond direct cytotoxicity, research has focused on elucidating the mechanisms by which these compounds inhibit cancer cell proliferation. Common mechanisms include the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Several studies have shown that chloro-containing heterocyclic derivatives can induce cell cycle arrest, often at the G2/M phase. This checkpoint prevents cells from entering mitosis, thereby halting proliferation. A ciprofloxacin derivative was found to cause cell cycle arrest at the G2/M phase in both HCT116 (colorectal) and A549 (lung) cancer cells. Similarly, a specific benzofuran derivative induced G2/M phase arrest in HepG2 cells kuickresearch.com. The arrest is often associated with changes in the expression of key regulatory proteins like p53 and p21.

In addition to halting the cell cycle, many of these compounds trigger apoptosis. This process is characterized by specific morphological changes and the activation of a cascade of enzymes called caspases. Research has demonstrated that treatment with certain derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 adooq.com. The activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3) has been observed following treatment, confirming the induction of the apoptotic pathway. Flow cytometry analysis has confirmed that these compounds can significantly increase the population of apoptotic cells adooq.com.

To validate in vitro findings, promising compounds are often tested in in vivo animal models. These studies provide crucial information on a compound's efficacy in a complex biological system. In one such study, the antitumor efficacy of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone was evaluated in immunodeficient mice bearing subcutaneous xenografts of human A549 lung cancer cells.

The study demonstrated a significant, dose-dependent inhibition of tumor growth compared to the control group. At the highest doses tested (0.55 and 2.75 mg/g), the compound resulted in average tumor volumes that were dramatically smaller than those in the control group by day 39, indicating substantial antitumor activity in a living model.

Antiplasmodial Activity Studies

In addition to anticancer research, derivatives of heterocyclic compounds containing chloro and other functional groups have been investigated for their potential to treat malaria, a disease caused by parasites of the genus Plasmodium. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antiplasmodial agents.

Structure-activity relationship studies on benzimidazole derivatives have shown that the type and position of substituents are critical for antiplasmodial activity. While electron-donating groups on one ring were found to be preferable, the presence of a chloro-substituent was also investigated nih.gov. A study on 6-chloro-2-arylvinylquinolines led to the discovery of compounds with potent, low nanomolar antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. The most promising compound from this series also demonstrated efficacy in a murine malaria model without noticeable toxicity, highlighting its potential as a lead for drug discovery mdpi.com.

| Compound Class | Parasite Strain | IC₅₀ | Reference |

|---|---|---|---|

| Benzimidazole derivative (Compound 1) | P. falciparum (HB3, CQ-sensitive) | 0.98 µM | nih.gov |

| Benzimidazole derivative (Compound 1) | P. falciparum (CQ-resistant) | Activity close to chloroquine | nih.gov |

| Imidazolidinedione derivative | P. falciparum (W2, CQ-resistant) | 4.98–11.95 µM | |

| Imidazolidinedione derivative | P. falciparum (D10, CQ-sensitive) | 12.75–19.85 µM | |

| 6-Chloro-2-arylvinylquinoline (Compound 24) | P. falciparum (Dd2, CQ-resistant) | Low nanomolar range | mdpi.com |

Potential Modulators of Pharmacological Targets

The biological activity of this compound derivatives and related compounds is often rooted in their ability to interact with and modulate specific pharmacological targets, such as enzymes, which play critical roles in disease pathways.

One enzyme of significant therapeutic interest is Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that is a crucial mediator of signal transduction in various immune cells kuickresearch.com. Its role in inflammatory responses and malignancy has made it an attractive target for the development of small molecule inhibitors for treating autoimmune diseases and cancers kuickresearch.com.

The nicotinic acid scaffold, from which this compound is derived, has proven to be a viable foundation for developing potent Syk inhibitors. For example, BAY 61-3606, a nicotinamide (a derivative of nicotinic acid) containing compound, was identified as a potent and selective inhibitor of Syk kinase with a Ki of 7.5 nM nih.gov. It effectively inhibited cellular functions mediated by Syk, demonstrating the potential of this chemical class nih.gov. Further research into carboxamide-based inhibitors, including picolinamides (isomers of nicotinamides), has also yielded subnanomolar Syk potency. These findings suggest that derivatives of this compound, which possess the core nicotinic acid structure, could be rationally designed to function as modulators of important enzymes like Syk.

Receptor Binding Assays (e.g., TAAR agonists)

Trace amine-associated receptors (TAARs) are a superfamily of G protein-coupled receptors (GPCRs) involved in various physiological functions, with TAAR1, in particular, playing a significant role in the central nervous system. mdpi.com The discovery of TAARs has opened new avenues for therapeutic intervention, especially in neuropsychiatric disorders. frontiersin.orgnih.gov Agonists targeting TAAR1 have shown potential in preclinical models for treating conditions like schizophrenia by modulating monoaminergic and glutamatergic neurotransmission. mdpi.comnih.gov The research into TAAR1 ligands is an active area, with efforts to understand how different chemical structures bind to the receptor. mdpi.com While there is extensive research on various chemical scaffolds as TAAR1 agonists, a review of the available scientific literature did not yield specific studies detailing receptor binding assays for derivatives of this compound as TAAR agonists. The exploration of nicotinic acid derivatives in the context of TAAR activity is not prominently featured in the reviewed literature, which tends to focus on other classes of aminergic compounds. frontiersin.org

Other Reported Biological Activities (e.g., fungicidal activity)

Beyond the scope of receptor binding assays for neurological targets, derivatives of the nicotinic acid scaffold have been investigated for other biological applications. Notably, research has been conducted into the synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives for their fungicidal properties. In these studies, various analogs were created to explore their structure-activity relationships.

One study synthesized a series of compounds where a chloro- and cyano-substituted nicotinic acid moiety was a key structural feature. Among the synthesized derivatives, compounds featuring a chloro-substitution at the 6-position of the pyridine (B92270) ring demonstrated significant fungicidal activity. For instance, the compound Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate showed potent activity. The presence of the 6-chloro substituent was identified as being beneficial for increasing the fungicidal efficacy when compared to other analogs. Further modifications, such as the introduction of a second chlorine atom at the 5-position of the pyridine ring, also resulted in compounds with good fungicidal activities.

The effectiveness of these compounds was quantified by their half-maximal effective concentration (EC₅₀) values against various fungal pathogens. The table below summarizes the reported fungicidal activities for selected derivatives.

| Compound ID | R₂ | R₃ | R₅ | R₆ | EC₅₀ (mg/L) vs. Rhizoctonia solani |

| 4c | CH₃ | CN | Cl | Cl | 19.89 |

| 4d | CH₃ | CN | Br | Br | 32.44 |

| 4e | CH₃ | CN | F | F | 25.61 |

| 4g | CH₃ | CN | I | I | 34.29 |

This table presents data on the fungicidal activity of various di-halogenated nicotinamide derivatives.

In Vivo Efficacy and Pharmacodynamic Studies of Derivatives (excluding dosage specifics)

While in vitro studies have successfully identified fungicidal activity in certain derivatives of chloro-cyanonicotinic acid, information regarding the in vivo efficacy and pharmacodynamic profiles of these specific compounds is not extensively detailed in the reviewed scientific literature. The transition from promising in vitro results to successful in vivo application requires further comprehensive studies to understand how these compounds behave in a whole organism. Such studies would typically evaluate the compound's ability to control fungal infections in a living system, providing critical data on their practical therapeutic or agricultural potential. However, based on the available search results, specific in vivo antifungal bioassays or detailed pharmacodynamic analyses for derivatives directly synthesized from this compound have not been reported.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Chloro 5 Cyanonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Chloro-5-cyanonicotinic Acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the pyridine (B92270) ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine, cyano, and carboxylic acid groups.

The expected ¹H NMR spectrum would display two distinct signals in the downfield region, characteristic of aromatic protons. The proton at position 2 (H-2) and the proton at position 4 (H-4) of the pyridine ring are expected to appear as doublets due to coupling with each other. The exact chemical shifts can be predicted based on the analysis of similar structures. For instance, the ¹H-NMR spectrum of the related compound, this compound ethyl ester, shows signals at approximately 8.57 ppm and 8.97 ppm, both as doublets with a small coupling constant (J = 2.35 Hz). This provides a strong basis for predicting the spectral features of the parent acid.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-2 | ~8.9 - 9.1 | Doublet (d) | ~2.0 - 2.5 |

| H-4 | ~8.5 - 8.7 | Doublet (d) | ~2.0 - 2.5 |

| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, affecting its appearance.

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their chemical environment.

The spectrum is expected to show seven distinct signals corresponding to the six carbons of the pyridine ring and the cyano group, and the carbon of the carboxylic acid. The carbons attached to electronegative atoms (chlorine and nitrogen) and those part of the electron-withdrawing cyano and carboxylic acid groups will appear at lower field (higher ppm values). Research on derivatives of this compound confirms the use of ¹³C NMR for their characterization, highlighting its importance in confirming the carbon framework.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~152 - 155 |

| C-3 | ~138 - 141 |

| C-4 | ~145 - 148 |

| C-5 | ~110 - 113 |

| C-6 | ~155 - 158 |

| -CN | ~115 - 118 |

| -COOH | ~165 - 168 |

Note: Predicted values are based on additive rules and comparison with known spectra of substituted pyridines.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of H-2 and H-4, confirming their scalar coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively assign the ¹³C signals for C-2 and C-4 based on the known assignments of H-2 and H-4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between H-2 and C-3, C-4, and C-6. Similarly, H-4 would show correlations to C-2, C-3, C-5, and the carboxylic carbon. These correlations are instrumental in assigning the quaternary carbons (C-3, C-5, C-6, -CN, and -COOH).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₃ClN₂O₂), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]+ peak having an intensity of approximately one-third that of the molecular ion peak [M]+, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (for C₇H₄ClN₂O₂⁺) | 183.0009 |

| [M-H]⁻ (for C₇H₂ClN₂O₂⁻) | 180.9861 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

In an LC-MS analysis, a solution of the compound is injected into an LC system. The compound travels through a chromatographic column, and its retention time is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). After eluting from the column, the compound enters the mass spectrometer, which provides its mass-to-charge ratio.

The use of LC-MS for monitoring reactions involving this compound has been documented in the patent literature, confirming its practical application in synthetic chemistry. A typical LC-MS analysis would provide a chromatogram showing a major peak at the retention time of the compound, and the mass spectrum of this peak would confirm its molecular weight, thereby establishing its identity and purity.

X-ray Crystallography for Definitive Structural Determination and Conformational Analysis

The crystal structure of 6-Chloronicotinic acid has been determined to be in the triclinic space group Pī. researchgate.net In the solid state, this molecule forms centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net These dimers are further linked by weak Cl⋯Cl interactions, creating infinite chains. researchgate.net This contrasts with the structures of nicotinic acid and 2-chloronicotinic acid, which exhibit acid-to-pyridine hydrogen-bonded catemer motifs. researchgate.net

The application of X-ray crystallography to this compound would similarly reveal the precise spatial orientation of the chloro, cyano, and carboxylic acid substituents on the pyridine ring. It would definitively establish the planarity of the pyridine ring and the torsional angles of the carboxylic acid group relative to the ring. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, and potential dipole-dipole interactions from the cyano and chloro groups, which govern the supramolecular architecture.

Table 1: Illustrative Crystal Data for the Related Compound 6-Chloronicotinic Acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄ClNO₂ | researchgate.net |

| Formula Weight | 157.55 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī | researchgate.net |

| a (Å) | 3.741 (1) | researchgate.net |

| b (Å) | 5.761 (1) | researchgate.net |

| c (Å) | 14.737 (4) | researchgate.net |

| α (°) | 90.13 (1) | researchgate.net |

| β (°) | 90.75 (1) | researchgate.net |

| γ (°) | 103.17 (1) | researchgate.net |

| Volume (ų) | 309.23 (13) | researchgate.net |

This data is for 6-Chloronicotinic acid and serves as an example of the parameters determined by X-ray crystallography.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the characterization of molecular structures. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations, while UV-Vis spectroscopy probes the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is expected as an intense band between 1760 and 1690 cm⁻¹. libretexts.org The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption in the 2260-2220 cm⁻¹ region. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) would appear in the 1600-1400 cm⁻¹ region. The C-Cl stretch is generally found in the fingerprint region, from 850-550 cm⁻¹. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Nitrile | C≡N stretch | 2260 - 2220 (sharp) |

| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong) |

| Aromatic Ring | C=C, C=N stretches | 1600 - 1400 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its conjugated π-electron system. The pyridine ring, substituted with electron-withdrawing groups (chloro, cyano, and carboxylic acid), acts as a chromophore. The presence of multiple bonds and lone pairs of electrons allows for π→π* and n→π* transitions. Conjugation generally shifts the absorption maxima (λmax) to longer wavelengths. msu.edu Molecules with extensively conjugated pi-electron systems are known to absorb light in the UV or visible range. msu.edu The spectrum would likely exhibit strong absorptions in the UV region, characteristic of substituted aromatic systems. The specific λmax values and molar absorptivities (ε) are sensitive to the solvent used and the pH, which can affect the protonation state of the carboxylic acid and the pyridine nitrogen.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Pyridine Ring | ~200-300 nm |

Future Research Directions and Translational Perspectives for 6 Chloro 5 Cyanonicotinic Acid

Rational Design of Novel Functionalized Derivatives with Enhanced Bioactivity and Selectivity

The principles of rational drug design are central to unlocking the full potential of the 6-chloro-5-cyanonicotinic acid scaffold. This approach involves the strategic modification of the molecule to optimize its interaction with specific biological targets, thereby enhancing its therapeutic effects and minimizing off-target activity.

Key strategies for the rational design of derivatives include:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and hydrazides. This alters the molecule's polarity, size, and hydrogen bonding capabilities, which can significantly influence its binding affinity and pharmacokinetic properties. For instance, the synthesis of 4-aminoquinazoline-2-carboxamide derivatives has been guided by a structure-based drug design (SBDD) approach to create potent and selective inhibitors of specific enzymes. nih.gov

Substitution of the Chlorine Atom: The chlorine atom is a reactive site suitable for nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide array of substituents, including amino, alkoxy, and thioether groups, enabling the exploration of the chemical space around the pyridine (B92270) ring to improve target engagement.

Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. These transformations can lead to derivatives with entirely new pharmacological profiles.